

MC2392 as a Hybrid Retinoid-HDAC Inhibitor

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Compound Focus: MC2392

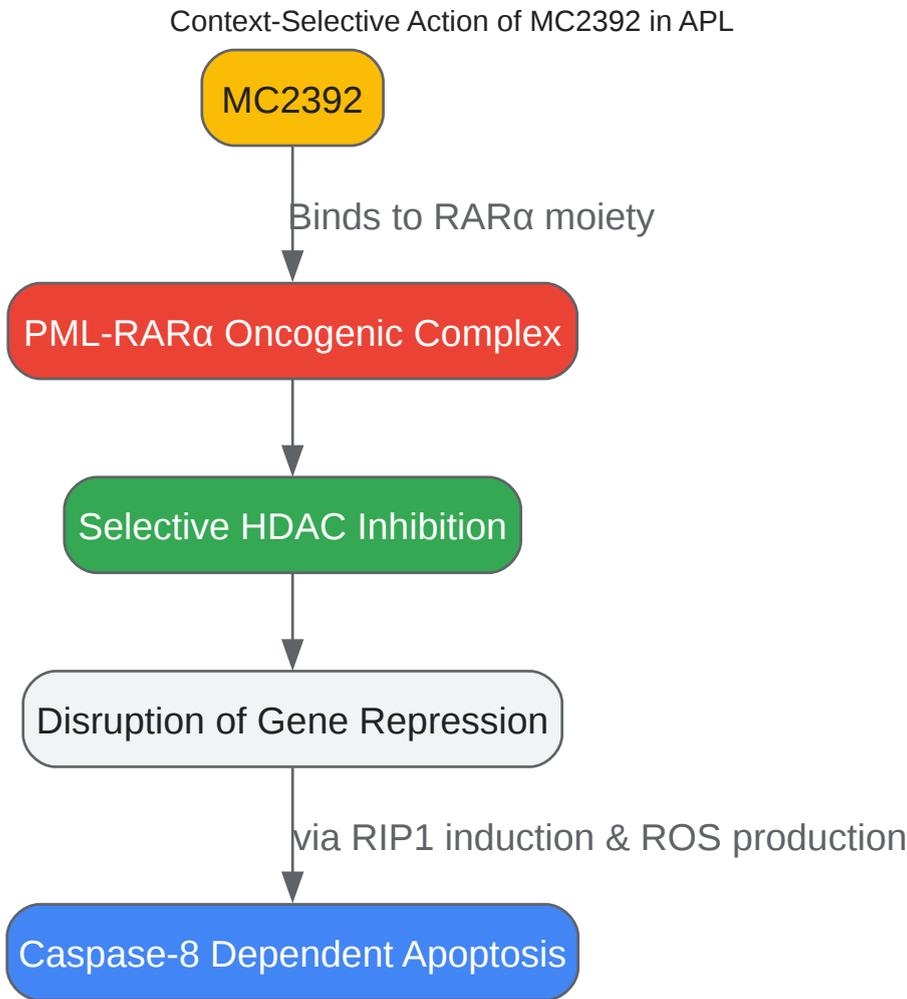
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This small molecule, **MC2392**, was designed to selectively target Acute Promyelocytic Leukemia (APL) by leveraging the unique PML-RAR α oncofusion protein complex [1] [2].

- **Mechanism of Action:** **MC2392** is a hybrid molecule combining all-*trans* retinoic acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2]. Its key innovation is **context-selective activity**.
 - It binds to the RAR α moiety within the repressive PML-RAR α -HDAC complex [1] [2].
 - It selectively inhibits the HDAC activity resident in this specific complex, disrupting gene repression and triggering cell death in APL cells, while showing **weak ATRA and essentially no HDACi activity** in other contexts [1] [2].
- **Key In Vivo & In Vitro Findings:** The compound induces rapid, massive caspase-8-dependent apoptosis in APL cells expressing PML-RAR α , accompanied by RIP1 induction and ROS production [1] [2]. Solid and other leukemic tumors not expressing PML-RAR α are not affected [1] [2].

The diagram below illustrates the context-selective mechanism of this hybrid inhibitor.



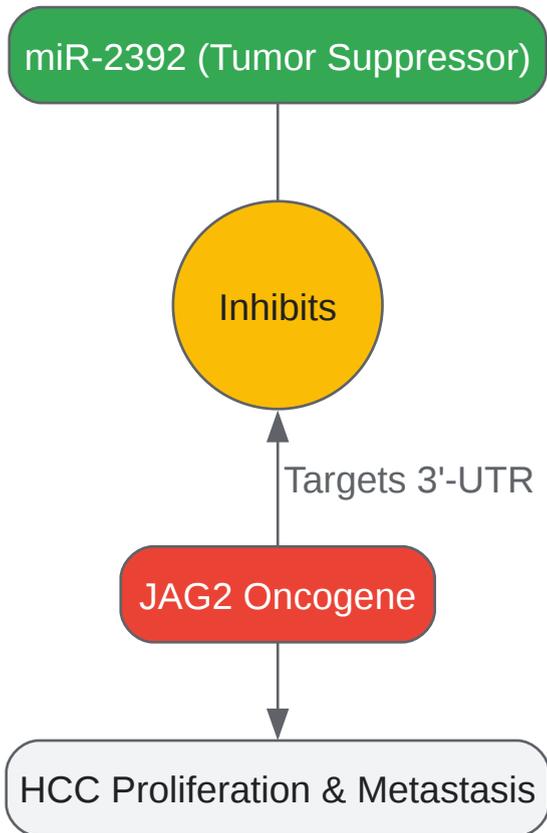
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Quantitative Summary of Hybrid Inhibitor MC2392

Parameter	Finding/Characteristic
Molecular Class	Hybrid retinoid-HDAC inhibitor [1] [2]
Primary Indication	Acute Promyelocytic Leukemia (APL) [1] [2]
Key Mechanism	Context-selective inhibition of HDAC within PML-RARα complex [1] [2]
ATRA Activity	Weak [1] [2]

Parameter	Finding/Characteristic
Broad HDACi Activity	Essentially none [1] [2]
Induced Cell Death	Rapid, massive, caspase-8-dependent apoptosis [1] [2]
Associated Factors	RIP1 induction, ROS production [1] [2]
Selectivity	Efficient cell death requires PML-RAR α expression [1] [2]

miR-2392 Tumor Suppressor Pathway in HCC



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Quantitative Summary of MicroRNA-2392

Parameter	Finding/Characteristic
Molecular Class	microRNA (miR-2392) [3]
Primary Indication	Hepatocellular Carcinoma (HCC) [3]
Role in Cancer	Tumor suppressor [3]
Expression in HCC	Significantly down-regulated [3]
Direct Target	JAG2 (Jagged2) [3]
Functional Effects	Suppresses proliferation, mobility, spheroid formation, CSC-like traits [3]
Clinical Correlation	Low serum level correlates with poor prognosis and CTC spheroid formation [3]
In Vivo Model	Liver metastasis model in nude mice (tail vein injection) [3]

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References

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